Ac-RYYRIK-GGG-K-(NH2)-YAFGYPS-GG

Description

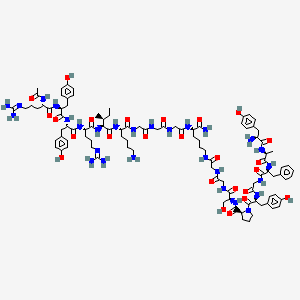

Ac-RYYRIK-GGG-K-(NH2)-YAFGYPS-GG is a synthetic peptide designed to target the nociceptin/orphanin FQ (N/OFQ) receptor (ORL1), a G protein-coupled receptor involved in pain modulation, anxiety, and addiction pathways. This peptide comprises two functional domains:

- N-terminal domain (Ac-RYYRIK): A hexapeptide sequence with high affinity for ORL1, derived from combinatorial library screening .

- C-terminal domain (YAFGYPS): A heptapeptide linked via a GGG spacer and a lysine residue (K) with an amidated terminus (NH2). This domain may modulate receptor interaction or stability.

Properties

Molecular Formula |

C100H144N28O25 |

|---|---|

Molecular Weight |

2138.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[2-[[(5S)-5-[[2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C100H144N28O25/c1-5-56(2)85(127-93(148)72(21-14-42-110-100(106)107)121-94(149)74(46-61-25-33-65(132)34-26-61)125-95(150)75(47-62-27-35-66(133)36-28-62)124-92(147)71(118-58(4)130)20-13-41-109-99(104)105)97(152)122-70(19-9-11-39-101)89(144)114-51-81(137)112-50-80(136)113-53-83(139)119-69(86(103)141)18-10-12-40-108-79(135)49-111-82(138)52-115-91(146)77(55-129)126-96(151)78-22-15-43-128(78)98(153)76(48-63-29-37-67(134)38-30-63)120-84(140)54-116-90(145)73(45-59-16-7-6-8-17-59)123-87(142)57(3)117-88(143)68(102)44-60-23-31-64(131)32-24-60/h6-8,16-17,23-38,56-57,68-78,85,129,131-134H,5,9-15,18-22,39-55,101-102H2,1-4H3,(H2,103,141)(H,108,135)(H,111,138)(H,112,137)(H,113,136)(H,114,144)(H,115,146)(H,116,145)(H,117,143)(H,118,130)(H,119,139)(H,120,140)(H,121,149)(H,122,152)(H,123,142)(H,124,147)(H,125,150)(H,126,151)(H,127,148)(H4,104,105,109)(H4,106,107,110)/t56-,57-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,85-/m0/s1 |

InChI Key |

JSLWGMSGFRFMOR-GCASCPCBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations :

- Affinity: this compound likely shares nanomolar-range affinity with Ac-RYYRIK-NH2 and hexapeptide hits due to conserved RYYRIK motifs .

- Structural Advantages: The GGG spacer and amidated lysine could improve solubility or stability over non-modified peptides .

Pharmacological Profile

Mechanistic Insights :

- The partial agonist behavior of this compound aligns with ORL1’s signaling bias, where ligands preferentially inhibit cAMP over GTPγS pathways .

Limitations and Challenges

- Solubility Constraints : Despite modifications, solubility in aqueous buffers may require optimization (e.g., heating to 37°C or sonication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.